molecular formula C22H28N2O3 B2460445 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide CAS No. 941896-34-0

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide

Cat. No.: B2460445
CAS No.: 941896-34-0
M. Wt: 368.477
InChI Key: OSSGFFIJTQMYFG-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl group, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide typically involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is subsequently reacted with 3-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide.

    Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide
  • N-(2-(3-methoxyphenyl)-2-piperidinoethyl)-3-phenylpropanamide
  • N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-(4-methylphenyl)propanamide

Uniqueness

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, morpholinoethyl group, and phenylpropanamide backbone contribute to its versatility and potential in various research applications.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-9-5-8-19(16-20)21(24-12-14-27-15-13-24)17-23-22(25)11-10-18-6-3-2-4-7-18/h2-9,16,21H,10-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSGFFIJTQMYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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